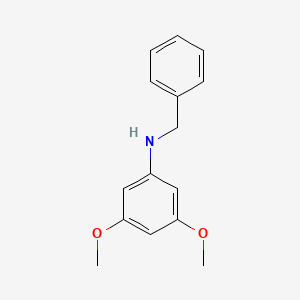

N-Benzyl-3,5-dimethoxyaniline

CAS No.: 207340-90-7

Cat. No.: VC11683924

Molecular Formula: C15H17NO2

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207340-90-7 |

|---|---|

| Molecular Formula | C15H17NO2 |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | N-benzyl-3,5-dimethoxyaniline |

| Standard InChI | InChI=1S/C15H17NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 |

| Standard InChI Key | NPKYYJGDHWBTSU-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC |

| Canonical SMILES | COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC |

Introduction

Chemical Identity and Structural Features

N-Benzyl-3,5-dimethoxyaniline belongs to the class of benzyl-substituted anilines, characterized by a benzene ring substituted with two methoxy groups and a benzylamine moiety. Key identifiers include:

-

Molecular Formula:

-

Synonyms: N-Benzyl-3,5-dimethoxyaniline, N-(3,5-dimethoxyphenyl)benzenemethanamine, Benzyl-(3,5-dimethoxy-phenyl)-amine .

The compound’s structure combines electron-donating methoxy groups with the benzyl group, influencing its reactivity in electrophilic substitution and hydrogenation reactions. The methoxy groups at the 3- and 5-positions create a symmetric substitution pattern, potentially enhancing crystallinity and stability .

Synthesis and Industrial Preparation

Quaternary Ammonium Salt Intermediate Route

A patented synthesis route for structurally related N-benzyl piperidine derivatives involves the formation of a quaternary ammonium salt intermediate . While this method specifically describes N-benzyl-3-piperidinol, analogous steps may apply to N-benzyl-3,5-dimethoxyaniline:

-

Reaction of 3-Hydroxy Pyridine with Benzyl Chloride:

-

Catalytic Hydrogenation:

This method emphasizes cost-effectiveness and scalability, with reported yields exceeding 85% for related compounds .

Alternative Reduction Pathways

3,5-Dimethoxybenzylamine (CAS 34967-24-3), a structurally similar compound, is synthesized via LiAlH reduction of 3,5-dimethoxybenzaldoxime . Adapting this approach for N-benzyl-3,5-dimethoxyaniline could involve:

-

Reductive Amination: Reacting 3,5-dimethoxybenzaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride .

-

Yield Optimization: Adjusting stoichiometry and solvent polarity to favor imine formation and subsequent reduction .

Physicochemical Properties

Key properties of N-benzyl-3,5-dimethoxyaniline, derived from computational and experimental data, include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.301 g/mol | |

| LogP (Partition Coeff.) | 3.39 | |

| Polar Surface Area | 30.49 Ų | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

The compound’s moderate LogP suggests balanced lipophilicity, suitable for permeating biological membranes, while its polar surface area indicates potential solubility in polar aprotic solvents .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume